W123

S1P1 Antagonist Receptor Binding GPCR Pharmacology

Researchers studying S1P1 signaling often face confounding agonist activity when using prodrug-based modulators like FTY720. W123 solves this by acting as a direct, competitive S1P1 antagonist (Ki=0.69 μM) without initial receptor activation, enabling clean target engagement studies. - Blocks agonist-induced GTPγS binding, MAPK recruitment, and cell migration; validated in N2a amyloid-beta models at 10 μM. - 4.1-fold higher affinity than W140 (Ki=2.84 μM); ideal for SAR benchmarking against agonists and antagonists. - Supplied at ≥98% purity with full analytical documentation; batch-to-batch consistency guaranteed for reproducible assays.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
Cat. No. B1663763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameW123
Synonyms3-(2-(3-hexylphenylamino)-2-oxoethylamino)propanoic acid
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=CC=C1)NC(=O)CNCCC(=O)O
InChIInChI=1S/C17H26N2O3/c1-2-3-4-5-7-14-8-6-9-15(12-14)19-16(20)13-18-11-10-17(21)22/h6,8-9,12,18H,2-5,7,10-11,13H2,1H3,(H,19,20)(H,21,22)
InChIKeyJXZQHAWCGSVWRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





W123 S1P1 Antagonist Technical Overview and Procurement Guide


W123 (CAS 1345982-24-2) is a synthetic small molecule that acts as a competitive antagonist at the sphingosine-1-phosphate type 1 receptor (S1P1). Structurally, it is an analog of the immunomodulatory agent FTY720 (fingolimod) . Unlike FTY720, which is a prodrug converted in vivo to a phosphorylated agonist, W123 functions as a direct, competitive antagonist, as measured by GTPγS activation, MAPK recruitment, cell migration, and ligand-induced receptor internalization assays [1]. The compound exhibits a binding affinity constant (Ki) of 0.69 μM for the S1P1 receptor, determined by its ability to inhibit SEW2871-induced receptor activation . Its molecular formula is C17H26N2O3, with a molecular weight of 306.4 g/mol, and it is supplied with a purity of ≥98% [2].

Why S1P1 Modulators Are Not Interchangeable: The Case for W123


S1P1 receptor pharmacology is nuanced; compounds within this class exhibit divergent functional profiles ranging from agonism to functional antagonism and competitive antagonism [1]. FTY720, for instance, acts as a prodrug agonist that induces receptor internalization, leading to long-term functional antagonism, whereas W123 is a direct, competitive antagonist that blocks receptor activation without initial agonism [2]. Furthermore, potency varies significantly among S1P1 antagonists: W123 has a Ki of 0.69 μM , while other antagonists like W140 exhibit a Ki of 2.84 μM [3], and KSI-6666 demonstrates an IC50 of 6.4 nM . Such quantitative differences in binding affinity and mechanism dictate distinct experimental outcomes in cell signaling, migration, and in vivo models, rendering generic substitution scientifically invalid. The quantitative evidence presented below substantiates the specific profile of W123 that justifies its procurement over other S1P1 modulators.

Quantitative Differentiation of W123 Against Comparator S1P1 Antagonists


Superior S1P1 Binding Affinity (Ki) Compared to W140

W123 demonstrates a 4.1-fold higher binding affinity for S1P1 compared to the structurally distinct antagonist W140. The Ki of W123 is 0.69 μM , whereas W140 exhibits a Ki of 2.84 μM [1], both assessed using S1P1 receptor binding assays. This quantitative difference indicates that W123 achieves effective receptor blockade at lower concentrations than W140.

S1P1 Antagonist Receptor Binding GPCR Pharmacology

Functional Antagonism: W123 Blocks S1P1 Activation Without Agonist Activity

W123 is a pure competitive antagonist that does not induce GTPγS binding or MAPK recruitment on its own, but rather inhibits agonist-stimulated receptor activation [1]. In contrast, FTY720-phosphate acts as a potent S1P1 agonist, initiating signaling cascades before inducing receptor internalization and functional antagonism [2]. This mechanistic distinction is crucial for experiments where confounding agonist activity must be avoided.

Functional Antagonism S1P1 GPCR Signaling

Validated Use as a Selective S1P1 Tool Compound in Cellular Assays

W123 has been experimentally validated as a selective S1P1 antagonist in a published study investigating the effects of FTY720 on amyloid-beta (Aβ) production. In N2a cells, co-treatment with FTY720 and W123 (10 μM) for 24 hours did not alter Aβ secretion levels, confirming that the effect of FTY720 on Aβ production is independent of S1P1 downstream signaling [1]. This demonstrates the utility of W123 in dissecting S1P1-mediated pathways.

Cellular Assay S1P1 Antagonism Alzheimer's Disease

High Chemical Purity (≥98%) Ensures Reproducible Experimental Results

W123 is supplied with a purity of ≥98%, as determined by HPLC . This level of purity minimizes the impact of contaminants on biological assays, which can lead to spurious results or misinterpretation of mechanism. In comparison, some commercial sources of research compounds may not disclose purity or provide lower purity grades, potentially confounding experimental outcomes.

Compound Quality Purity Reproducibility

Recommended Applications for W123 Based on Differentiated Evidence


Dissection of S1P1-Mediated Signaling Pathways in GPCR Research

W123 is ideal for studies requiring selective blockade of S1P1 without confounding agonist activity. Its competitive antagonism profile (Ki = 0.69 μM) allows researchers to inhibit agonist-induced GTPγS binding, MAPK recruitment, and cell migration, as demonstrated in published work [1]. This application is particularly valuable for distinguishing S1P1-specific effects from those mediated by other S1P receptor subtypes or downstream pathways.

Validation of S1P1 Dependency in Cellular and In Vivo Models

As shown in a study on amyloid-beta production, W123 (10 μM) effectively antagonizes S1P1 in N2a cells, confirming the receptor's role in mediating the effects of FTY720 [2]. Researchers can employ W123 to validate target engagement in cellular assays and to dissect the contribution of S1P1 in disease models where FTY720 or S1P is implicated.

Comparative Pharmacology Studies of S1P1 Modulators

The 4.1-fold higher binding affinity of W123 (Ki = 0.69 μM) over W140 (Ki = 2.84 μM) makes it a suitable tool for comparative studies examining structure-activity relationships among S1P1 antagonists [3]. Its well-characterized pharmacological profile allows for benchmarking against both agonists like FTY720 and higher-potency antagonists like KSI-6666 (IC50 = 6.4 nM).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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